Product packaging for (6R)-6-methylpiperidin-3-one hydrochloride(Cat. No.:CAS No. 2306253-94-9)

(6R)-6-methylpiperidin-3-one hydrochloride

Cat. No.: B2632723
CAS No.: 2306253-94-9
M. Wt: 149.62
InChI Key: JWFMRQAUOAAUHP-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Chemistry Research

Chiral nitrogen heterocycles are a cornerstone of modern synthetic chemistry, largely due to their prevalence in biologically active molecules. researchgate.net These compounds, which feature a ring structure containing at least one nitrogen atom and a stereocenter, are integral to the development of new pharmaceuticals, agrochemicals, and materials. The specific three-dimensional arrangement, or chirality, of these molecules is crucial as it dictates their interaction with biological targets, often leading to high enantioselectivity in their effects.

The vast majority of pharmaceuticals and biologically active agrochemicals incorporate heterocyclic structures. acs.org Nitrogen-containing heterocycles, in particular, are abundant in nature and are fundamental to life processes, forming the core of everything from DNA bases and vitamins to alkaloids and hormones. researchgate.net Their ability to serve as both biomimetics and reactive pharmacophores has made them indispensable in drug discovery. researchgate.net The semi-rigid skeleton of heterocyclic rings, with its well-defined arrangement of hydrogen bond donors and acceptors, allows for precise interactions with enzymes and receptors, making them a primary focus for medicinal chemists. researchgate.net

The Role of Piperidinone Scaffolds as Chiral Building Blocks in Complex Molecule Synthesis

Within the diverse family of chiral nitrogen heterocycles, piperidinone scaffolds serve as exceptionally versatile chiral building blocks. nih.govacs.orgacs.org These structures, characterized by a six-membered piperidine (B6355638) ring containing a ketone functional group, provide a robust framework for the synthesis of more complex molecules, particularly alkaloids and pharmaceutical agents. nih.govacs.orgnih.gov The piperidine ring is a ubiquitous motif in many natural products and approved drugs, and the ability to introduce substituents with precise stereocontrol is a key challenge and goal in synthetic chemistry. acs.orgresearchgate.net

The utility of piperidinone scaffolds is demonstrated in their application for synthesizing various biologically active compounds. For instance, the 4-piperidone (B1582916) scaffold is a starting material for the industrial synthesis of fentanyl, a potent analgesic. nih.gov Furthermore, chiral 2-piperidone (B129406) building blocks have been instrumental in the synthesis of 3-piperidinol alkaloids like (+)-prosafrinine and (-)-prosophylline. nih.govacs.org By using the piperidinone core, chemists can perform a series of reactions to build up molecular complexity, often with a high degree of stereocontrol, to access a wide range of target molecules. nih.govacs.orgacs.org The development of efficient, atom-economical methods, such as the double aza-Michael reaction to create 4-piperidone scaffolds, highlights the ongoing research effort to make these crucial building blocks more accessible. acs.org

Enantioselective Approaches to Piperidine Derivatives: A Research Perspective

The synthesis of enantioenriched piperidine derivatives is a major focus of contemporary organic synthesis research. researchgate.netresearchgate.net Given the importance of chirality in determining biological activity, methods that can selectively produce one enantiomer over the other are highly sought after. Several powerful strategies have been developed to achieve this goal. hilarispublisher.com

Catalytic enantioselective methods are at the forefront of this research, aiming to assemble piperidines from achiral or racemic precursors. researchgate.net Key approaches include:

Asymmetric Hydrogenation: This is a widely studied method, particularly for the reduction of substituted pyridines or pyridinium (B92312) salts using chiral catalysts, often based on metals like iridium or rhodium. researchgate.netnih.govnih.gov This technique can achieve high levels of enantioselectivity. researchgate.net

Cyclization Reactions: The intramolecular cyclization of linear precursors is a prominent strategy. researchgate.net This can be achieved through various metal-catalyzed reactions, such as the aza-Heck cyclization, or through electrophilic cyclization and aza-Michael reactions. researchgate.netnih.gov

Use of Chiral Auxiliaries and Catalysts: Chiral auxiliaries can be temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which they are removed. researchgate.net Similarly, chiral catalysts, including enzymes (biocatalysis) and small organic molecules (organocatalysis), can create a chiral environment that favors the formation of one enantiomer. researchgate.netnih.govresearchgate.net

Dearomatization and Annulation: These strategies involve the enantioselective addition of a nucleophile or electrophile to an achiral piperidine derivative (desymmetrization) or the use of substituted pyridines as starting points (dearomatization) to build the chiral piperidine ring. researchgate.net

These research avenues collectively provide a powerful toolkit for synthetic chemists, enabling the construction of complex, chirally pure piperidine-containing molecules like (6R)-6-methylpiperidin-3-one hydrochloride for further investigation and application in various scientific fields.

Data on this compound

PropertyValue
CAS Number 2306253-94-9
Molecular Formula C₆H₁₂ClNO
Synonyms (R)-6-methylpiperidin-3-one hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B2632723 (6R)-6-methylpiperidin-3-one hydrochloride CAS No. 2306253-94-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-methylpiperidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFMRQAUOAAUHP-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Resolution Techniques in the Synthesis of 6r 6 Methylpiperidin 3 One Hydrochloride Precursors

Diastereoselective and Enantioselective Approaches

The creation of specific stereoisomers of piperidine (B6355638) precursors is often achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries, catalysts, or enzymes to influence the stereochemical outcome of a reaction.

Biocatalysis: A prominent enantioselective strategy involves biocatalysis, particularly the use of transaminases. researchgate.netresearchgate.net In one approach, a three-enzyme system featuring a transaminase was used to introduce chirality into the α-methylpiperidine core with excellent enantioselectivity (>99% ee). researchgate.net This chemoenzymatic strategy can convert a prochiral ketone into a chiral amine, which then undergoes spontaneous cyclization to form the desired piperidine precursor. researchgate.net For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for various pharmaceutical agents, has been synthesized using a transaminase (ATA) biocatalyst starting from commercially available ethyl N-Boc-D-pyroglutamate. researchgate.net

Chiral Auxiliaries: Another established method is the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. Phenylglycinol is a commonly used chiral auxiliary in the synthesis of 6-alkylpiperidin-2-ones. scilit.comresearchgate.net For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was achieved starting from D-phenylglycinol and δ-valerolactone. researchgate.net The stereoselectivity of a subsequent alkylation step was found to be highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on a hydroxyl moiety of the auxiliary. researchgate.net When the hydroxyl group was unprotected, the reaction with 2.5 equivalents of s-BuLi yielded a single diastereomer. researchgate.net In contrast, protecting the hydroxyl group and using 1.5 equivalents of s-BuLi resulted in a 1:2.5 ratio of diastereomers. researchgate.net

Substrate-Controlled Reactions: Diastereoselectivity can also be achieved by leveraging the existing stereochemistry within a substrate to guide the formation of a new chiral center. This is exemplified in the diastereoselective enolate hydroxylation used to synthesize a precursor for (3R,5R)-β-hydroxypiperazic acid, a related heterocyclic structure. nsf.gov This strategy relies on 1,3-asymmetric induction to achieve high selectivity. nsf.gov Similarly, the hydrogenation of substituted pyridines can proceed with high diastereoselectivity to furnish cis-piperidines, which can then be epimerized under base-mediated conditions to yield the corresponding trans-diastereoisomers. nih.gov

MethodKey Reagent/CatalystTarget/IntermediateStereoselectivityRef.
Biocatalytic TransaminationTransaminase (ATA)tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamateHigh researchgate.net
Biocatalytic TransaminationThree-enzyme systemα-methylpiperidine core>99% ee researchgate.net
Chiral AuxiliaryD-phenylglycinol(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-oneSingle isomer (de >99%) researchgate.net
Diastereoselective HydrogenationH₂, Pd/Ccis-methyl substituted pipecolinatesModerate to excellent nih.gov

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a mixture in potentially quantitative yield. researchgate.net This process, a subset of Crystallization-Induced Asymmetric Transformation (CIAT), combines in-situ resolution via crystallization with simultaneous racemization or epimerization of the undesired stereoisomer in the solution phase. researchgate.net

A key application of this technique was demonstrated in the synthesis of a precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net The process started with a mixture of trans/cis lactam acid diastereomers. Through CIDR, this mixture was converted into the desired trans-lactam acid salt with greater than 95% diastereomeric excess (de) and in 91% yield. researchgate.net

Principles of Diastereomer Transformation

The fundamental principle of CIDR hinges on a reversible equilibrium between two or more stereoisomers in solution, coupled with the selective crystallization of only one of those stereoisomers. researchgate.netwhiterose.ac.uk As the desired diastereomer crystallizes and is removed from the solution, the equilibrium is disturbed. According to Le Châtelier's principle, the equilibrium shifts to replenish the crystallizing isomer by converting the other isomer(s) in solution. researchgate.net This transformation continues until, theoretically, the entire mixture is converted into the single, solid, desired stereoisomer.

This process requires three key conditions:

The target compound must exist as a mixture of interconverting stereoisomers (diastereomers or enantiomers forming diastereomeric salts).

A state of equilibrium or a mechanism for rapid interconversion (epimerization) between the stereoisomers in solution must exist. researchgate.netresearchgate.net

One of the stereoisomers must be significantly less soluble than the others under the chosen crystallization conditions, allowing it to selectively precipitate. semanticscholar.org

In the synthesis of the piperidine precursor, solution-phase epimerization was enabled by the screening of various amines, which also formed carboxylate-ammonium salts that amplified the solubility difference between the diastereomers. researchgate.net

Optimization of Resolution Conditions

The success of a CIDR process is highly dependent on the careful optimization of several experimental parameters to balance the rates of epimerization and crystallization. semanticscholar.orgnih.gov Key factors include the choice of solvent, temperature, and the nature of any additives or resolving agents. nih.gov

Solvent: The solvent system is critical as it must allow for both the epimerization reaction and the selective crystallization. nih.gov In the resolution of a 25-OCH3-PPD epimeric mixture, a 95% ethanol (B145695) solution was found to be optimal. nih.gov

Catalyst/Additive: Epimerization often requires a catalyst, such as an acid or a base. nih.gov For the conversion of the lactam acid mixture leading to the piperidine precursor, various achiral amines were screened to facilitate the necessary solution-phase epimerization. researchgate.net In a different system, hydrochloric acid was used to catalyze the dynamic resolution process. nih.gov

Temperature: Temperature plays a dual role, affecting both the solubility of the diastereomers and the rate of their interconversion. semanticscholar.org Often, crystallization is favored at lower temperatures, while epimerization is faster at higher temperatures. semanticscholar.org This incompatibility can sometimes be overcome by using continuous processing, where the crystallization and epimerization events are physically separated and conducted at their respective optimal temperatures. semanticscholar.org

An orthogonal design of experiments (OA9 matrix) was used to optimize the CIDR of 25-OCH3-PPD, systematically evaluating the impact of solvent volume, acid concentration, and time. nih.gov The optimized conditions are summarized in the table below.

ParameterConditionOutcomeRef.
Solvent3 mL of 95% ethanolMaximum yield nih.gov
Catalyst8% HClFacilitated epimerization nih.gov
EnvironmentHermetically sealedControlled reaction nih.gov
Duration72 hoursReached equilibrium/completion nih.gov
Result 97% chemical purity, 87% total yield nih.gov

Control of Chiral Centers in Ring Formation

The stereochemical configuration of the piperidine ring can also be established during the cyclization step itself. The method of ring formation plays a crucial role in determining the relative stereochemistry of the substituents.

One common strategy is the catalytic hydrogenation of appropriately substituted pyridine (B92270) rings. nih.govnih.gov This method typically leads to the preferential formation of cis-disubstituted piperidines. nih.gov The resulting cis-isomers can often be converted to the thermodynamically more stable trans-isomers through base-mediated epimerization, providing access to both diastereomeric series. nih.gov

Another powerful approach involves the stereoselective cyclization of acyclic precursors. whiterose.ac.uknih.gov For instance, the intramolecular reductive cyclization of 6-oxoamino acid derivatives can form 2,6-disubstituted piperidines. whiterose.ac.uk The stereochemical outcome of such reactions is determined during the stereoselective reduction of an intermediate imine or enamine. whiterose.ac.uknih.gov Similarly, intramolecular aza-Michael reactions can be employed to construct the piperidine ring, where the stereochemistry is controlled by the geometry of the starting materials and the reaction conditions. researchgate.net The synthesis of a lactam acid precursor involved a solvent-free Michael reaction as a key step before the biocatalytic transamination and dynamic resolution. researchgate.net These methods allow for the direct installation of multiple chiral centers with a high degree of control during the formation of the heterocyclic core. whiterose.ac.uk

Applications of 6r 6 Methylpiperidin 3 One Hydrochloride As a Chiral Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Nitrogenous Heterocycles

The bifunctional nature of (6R)-6-methylpiperidin-3-one allows it to serve as a foundational element in the synthesis of intricate nitrogen-containing heterocyclic systems. researchgate.net The presence of a ketone at the 3-position and a methyl group at the 6-position in a defined stereochemical orientation provides a rigid framework for subsequent stereocontrolled transformations.

Chemists leverage this intermediate to construct fused, spirocyclic, and bridged heterocyclic systems. The ketone functionality can undergo a variety of classical carbonyl reactions, including condensations with binucleophilic reagents to form new heterocyclic rings fused to the piperidine (B6355638) core. For instance, reaction with hydrazines or hydroxylamine (B1172632) can yield pyrazolo- or isoxazolo-piperidines, respectively. The secondary amine, after suitable protection, allows for modifications that can be followed by intramolecular cyclization reactions, leading to the formation of bicyclic alkaloids and their analogues. The defined (6R) stereocenter is crucial for directing the stereochemical outcome of these cyclization reactions, enabling the asymmetric synthesis of complex targets. researchgate.net

Role in the Construction of Pharmacologically Relevant Scaffolds

The 3,6-disubstituted chiral piperidine unit is a key pharmacophore in numerous drug candidates and active pharmaceutical ingredients (APIs). researchgate.net (6R)-6-methylpiperidin-3-one hydrochloride, or its reduced form, is a critical building block for molecules targeting a range of diseases. The specific (3R, 6R) configuration has been shown to be essential for potent biological activity in several therapeutic areas. vulcanchem.com

A prominent example is its use in the synthesis of dual orexin (B13118510) receptor antagonists (DORAs), such as Filorexant (MK-6096), which are investigated for the treatment of insomnia. vulcanchem.comresearchgate.net The precise spatial arrangement of the substituents on the piperidine ring is vital for effective binding to the orexin receptors OX₁R and OX₂R, which regulate sleep-wake cycles. vulcanchem.com Furthermore, this chiral scaffold is integral to the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are being explored for their potential in treating inflammatory and autoimmune diseases. researchgate.net The synthesis of these complex molecules relies on the piperidine intermediate to establish the correct stereochemistry early in the synthetic sequence, which is then carried through to the final API. researchgate.net

Compound ClassTherapeutic TargetRelevance of Piperidine ScaffoldExample Drug Candidate
Dual Orexin Receptor Antagonists (DORAs)Orexin Receptors (OX₁R/OX₂R)The (3R, 6R) stereochemistry is critical for potent receptor binding and efficacy in sleep regulation. vulcanchem.comFilorexant (MK-6096)
IRAK4 InhibitorsInterleukin-1 Receptor-Associated Kinase 4Serves as a key chiral building block for constructing molecules that modulate inflammatory pathways. researchgate.netVarious preclinical candidates
Dopamine/Serotonin Transporter ModulatorsDAT/SERTDerivatives show potential for treating neurological disorders like depression by modulating neurotransmitter reuptake. vulcanchem.comPreclinical compounds

Synthetic Utility in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing efficiency and reducing waste. nih.govnih.govresearchgate.net The structure of this compound makes it an ideal substrate for such transformations.

The ketone moiety can readily participate in classic MCRs like the Passerini and Ugi reactions. mdpi.com For example, in an Ugi-type reaction, the piperidinone could react with an amine, an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like structures incorporating the chiral piperidine backbone. This approach offers a streamlined route to libraries of diverse compounds for biological screening.

Furthermore, the compound is well-suited for initiating cascade reactions. A cascade process, such as an aza-Prins/Friedel-Crafts reaction, could be triggered by the protonation of the ketone, followed by an intramolecular cyclization involving the piperidine nitrogen and a subsequent reaction with an aromatic nucleophile. nih.gov Such sequences can create multiple C-C and C-N bonds and set several stereocenters in a single, highly controlled transformation, leading to polycyclic nitrogenous structures with high molecular complexity. nih.gov

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The generation of molecular diversity is a cornerstone of drug discovery. This compound provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space around the chiral piperidine core.

The two primary sites for derivatization are the C-3 ketone and the N-1 secondary amine.

C-3 Ketone Modifications: The ketone can be transformed into a wide range of functional groups. Reductive amination can introduce diverse amine substituents at the C-3 position, which is a key step in synthesizing intermediates like tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. researchgate.net Wittig-type reactions can be used to install various carbon-based substituents, while aldol (B89426) condensations can be employed to build larger, more complex structures. The reduction of the ketone to the corresponding alcohol, [(3R,6R)-6-methylpiperidin-3-yl]methanol, provides another point for diversification through etherification or esterification. vulcanchem.com

N-1 Amine Modifications: The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. These modifications are crucial for modulating the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

These derivatization strategies enable the creation of extensive libraries of analogues from a single chiral intermediate, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. mdpi.com

PositionReaction TypeResulting Functional Group/StructurePurpose
C-3 (Ketone)Reductive AminationSubstituted AmineIntroduce diverse side chains, create key intermediates. researchgate.net
ReductionAlcohol (Hydroxyl)Enable further derivatization (e.g., ether, ester formation). vulcanchem.com
Wittig ReactionAlkeneCarbon skeleton elongation and modification.
Aldol Condensationα,β-Unsaturated KetoneFormation of new C-C bonds and complex scaffolds.
N-1 (Amine)N-AlkylationTertiary AmineModulate basicity and steric properties.
N-AcylationAmideIntroduce peptide-like features, alter H-bonding capacity.
N-Arylation (e.g., Buchwald-Hartwig)N-Aryl PiperidineIntroduce aromatic systems for π-stacking interactions.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of (6R)-6-methylpiperidin-3-one hydrochloride. Each technique provides unique information about the compound's functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to establish the carbon-hydrogen framework, while advanced 2D NMR techniques can help in assigning the relative stereochemistry.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The methyl group at the C6 position would appear as a doublet, coupled to the adjacent C6 proton. The protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region. The presence of the hydrochloride salt would result in a broad signal for the N-H proton, and its deshielding effect would influence the chemical shifts of adjacent protons.

The ¹³C NMR spectrum would display six unique carbon signals. The carbonyl carbon (C3) would be the most deshielded, appearing at a characteristic downfield shift (typically >200 ppm). The C6 carbon, bearing the methyl group, and the other ring carbons would appear at distinct chemical shifts.

The stereochemical assignment, specifically the trans relationship between the C6-methyl group and other substituents that might be present in derivatives, can often be inferred from the coupling constants and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
CH₃-C6 ~1.2-1.4 (d) ~15-20
H-2 ~3.0-3.5 (m) ~50-55
H-4 ~2.5-2.8 (m) ~40-45
H-5 ~1.8-2.2 (m) ~25-30
H-6 ~3.2-3.6 (m) ~45-50
N-H Broad signal -

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1715 cm⁻¹. The presence of the secondary amine hydrochloride salt would give rise to a broad absorption band in the region of 2700-3000 cm⁻¹ due to the N-H stretching vibration. C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Ketone C=O Stretch ~1715
Amine Salt N-H Stretch 2700-3000 (broad)
Alkane C-H Stretch 2850-2960

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base (C₆H₁₁NO) is 113.16 g/mol , so the expected m/z value for the molecular ion would be approximately 114.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 3: Expected Mass Spectrometry Data for (6R)-6-methylpiperidin-3-one

Ion Formula Expected m/z (ESI+)

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities and for resolving different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. americanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (6R)-6-methylpiperidin-3-one and (6S)-6-methylpiperidin-3-one, leading to different retention times and thus their separation. csfarmacie.cz

The development of a chiral HPLC method would involve screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline separation between the two enantiomer peaks. nih.gov A UV detector is commonly used for detection, although this may require derivatization if the compound lacks a strong chromophore. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 4: Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination

Parameter Condition
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (6R)-isomer t₁

X-Ray Crystallography for Absolute Stereochemistry Determination

While NMR and chiral HPLC can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. This technique requires the formation of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule.

For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would definitively confirm the 'R' configuration at the C6 chiral center. researchgate.net This method is particularly valuable for complex molecules or as an absolute reference for calibrating other stereochemical analysis techniques. The crystal structure also provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

Table 5: Mentioned Compounds

Compound Name
This compound
(6R)-6-methylpiperidin-3-one
(6S)-6-methylpiperidin-3-one
n-Hexane
Isopropanol

Process Development and Scale Up Research for the Production of 6r 6 Methylpiperidin 3 One Hydrochloride

Optimization of Reaction Conditions for Industrial Viability

The industrial production of (6R)-6-methylpiperidin-3-one hydrochloride necessitates a rigorous optimization of reaction parameters to ensure safety, consistency, high yield, and purity. A key strategy involves the use of chemoenzymatic methods, which combine the precision of biocatalysis with traditional chemical synthesis.

One pivotal step in related syntheses is the enzymatic transamination of a keto-ester precursor, followed by spontaneous cyclization to form a six-membered lactam, a direct precursor to the piperidone ring. researchgate.net The optimization of this biotransformation is critical for industrial application. Research has focused on screening various commercially available aminotransferases (ATAs) to identify the most efficient biocatalyst. researchgate.net For instance, in the synthesis of a related intermediate, the enzyme ATA-002 demonstrated superior performance, achieving over 99.9% enantiomeric excess (ee). researchgate.net

Further optimization involves a detailed study of reaction conditions. Key parameters that are systematically varied and analyzed include pH, temperature, substrate concentration, and biocatalyst loading. researchgate.net

Table 1: Optimization of Biocatalytic Reaction Parameters

Parameter Range Studied Optimal Condition Outcome
pH 10.0 - 12.0 11.0 Maximized conversion of the keto-ester precursor. researchgate.net
Temperature 30 - 50 °C 40 °C Achieved highest reaction efficiency. researchgate.net
Substrate Conc. 50 - 300 g/L 100 g/L Balanced high throughput with manageable reaction kinetics. researchgate.net

| Enzyme Loading | 10 - 60 g/L | 50 g/L | Ensured efficient conversion at optimal substrate concentration. researchgate.net |

Beyond biocatalysis, subsequent chemical steps, such as the reduction of the lactam and the final formation of the hydrochloride salt, also require optimization. For the salt formation, careful selection of solvents and precise control of pH are crucial for achieving high purity and yield. mdpi.com For example, adjusting the pH to a range of 2.5–3.5 with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) is a common practice to ensure complete precipitation of the desired hydrochloride salt. mdpi.com

Development of Efficient and Environmentally Benign Synthetic Processes (Green Chemistry Principles)

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. The synthesis of chiral piperidines is an area where these principles have been successfully applied.

A primary green strategy is the use of biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the need for hazardous reagents and organic solvents. researchgate.netdbu.de The chemoenzymatic route to a key precursor of the target compound circumvents the use of a large number of toxic chemicals and hazardous reaction conditions, making it a greener alternative to purely chemical methods. researchgate.net This approach aligns with the green chemistry goal of using catalytic reagents over stoichiometric ones. dokumen.pub

The choice of solvents is also a critical consideration. Water is the ideal green solvent, and processes that can be conducted in aqueous media are highly desirable. dbu.de Where organic solvents are necessary, process optimization aims to select less hazardous options and to minimize their volume. Recrystallization steps, essential for purification, are carefully designed to use solvents that are easily recoverable and have a lower environmental footprint. mdpi.com

Strategies for Multi-Hundred Gram to Kilogram Scale Synthesis

Scaling a synthetic process from the laboratory bench (milligrams to grams) to pilot plant and commercial production (kilograms to tons) presents significant challenges. For chiral intermediates like this compound, maintaining stereochemical purity and consistent product quality on a large scale is paramount.

One effective strategy for achieving high optical purity on a large scale is Crystallization-Induced Dynamic Resolution (CIDR). This technique allows for the conversion of an undesired diastereomer into the desired one in solution, which then crystallizes out, driving the equilibrium toward the formation of the target product. researchgate.net This method has been successfully used to prepare a key lactam acid precursor, achieving >95% diastereomeric excess and a 91% yield on a large scale. researchgate.net

Biocatalytic processes are also proving to be highly scalable. The enzymatic transamination-cyclization strategy has been successfully scaled up to a substrate concentration of 100 g/L, demonstrating its potential for industrial application. researchgate.net In other pharmaceutical processes, similar enzymatic steps have been scaled to produce thousands of kilograms of product. dbu.de

The practical aspects of handling large quantities of materials also require careful planning. This includes managing reaction exotherms, ensuring efficient mixing, and developing robust methods for product isolation and purification. mdpi.comnih.gov Reaction calorimeters are often used to assess the thermal risks of a reaction before scaling up, ensuring that the process can be operated safely on an industrial scale. mdpi.com The development of a kilogram-scale synthesis of a related API, MK-6096, highlights the successful integration of biocatalysis and strategic chemical modifications to overcome challenges in diastereoselectivity and achieve a 1.2 kg output. researchgate.net

Economic Feasibility and Cost-Effectiveness in Process Design

The use of commercially available and inexpensive starting materials is a foundational principle. bohrium.com For instance, developing a synthesis from readily available materials like ethyl N-Boc-D-pyroglutamate or methyl vinyl ketone can significantly reduce upfront costs. researchgate.netresearchgate.net

Process intensification, which aims to reduce the number of steps and simplify operations, is another key factor. A "shortened-step" synthesis is not only greener but also more cost-effective, as it reduces the consumption of materials, energy, and labor, while also decreasing capital expenditure on equipment. researchgate.net The chemoenzymatic process, which combines a transamination and a cyclization into a one-pot reaction, is an excellent example of process intensification. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.